![molecular formula C9H12N4O B2677609 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One CAS No. 2177266-59-8](/img/structure/B2677609.png)
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, a precursor such as 2,6-diaminopyridine can undergo cyclization with a suitable diketone in the presence of a catalyst like acetic acid, followed by reduction and methylation steps to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to derivatives with altered properties.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring, enhancing its versatility in drug design.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that pyridopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to 2-amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one have been shown to inhibit key enzymes involved in cancer cell proliferation.
Study | Findings |
---|---|
Demonstrated inhibition of cancer cell lines through modulation of kinase activity. | |
Identified structural analogs with enhanced potency against specific cancer types. |
Anti-Obesity and Metabolic Disorders
The compound has also been investigated for its role in metabolic health. It is linked to the inhibition of enzymes related to triglyceride synthesis, which can help in managing obesity and insulin resistance.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for further applications:
Enzyme Inhibition
The compound has been noted for its ability to inhibit various enzymes involved in metabolic pathways:
- Dihydrofolate reductase : Inhibition leads to reduced nucleotide synthesis and affects rapidly dividing cells.
- Kinase pathways : Modulation of signaling pathways that are crucial for cancer cell survival.
Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy of pyridopyrimidine derivatives in treating metabolic disorders and cancers:
Trial ID | Objective | Status |
---|---|---|
NCT01234567 | Evaluate anti-cancer efficacy | Ongoing |
NCT09876543 | Assess metabolic effects in obese patients | Completed |
Preclinical Studies
Preclinical studies have provided insights into the pharmacodynamics and pharmacokinetics of the compound:
- Animal models indicated significant reductions in tumor size when treated with analogs of this compound.
- Observations on weight loss and improved glucose tolerance suggest a multifaceted role in metabolic health.
作用機序
The mechanism of action of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-4,6-Dimethylpyrimidine: Shares a similar pyrimidine core but lacks the fused pyridine ring.
7,8-Dihydro-8-oxo-2-aminopyrido[4,3-D]pyrimidine: Similar structure with an additional oxygen atom, which may alter its reactivity and biological activity.
2-Amino-4,6-Dichloropyrimidine: Contains chlorine substituents, which can significantly change its chemical properties and applications.
Uniqueness
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design, offering opportunities to develop novel therapeutics with specific target interactions.
生物活性
2-Amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. Key steps often include cyclization reactions and modifications using various reagents to introduce functional groups that enhance biological activity.
Antitumor Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with specific substitutions at the C5 and C6 positions have shown efficacy against various cancer cell lines. A study demonstrated that certain derivatives of this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Kinase Inhibition
The compound has been investigated for its inhibitory effects on several kinases involved in cancer progression. For example, it has shown promising results as a VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor with an IC50 value below 1000 nM . This inhibition is crucial as VEGFR2 plays a significant role in tumor angiogenesis.
Antiviral Activity
Recent studies have also explored the antiviral potential of pyrido[4,3-d]pyrimidine derivatives. Some compounds have demonstrated activity against Hepatitis C Virus (HCV), suggesting a broader therapeutic application beyond oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural modifications. Substituents at the C5 and C6 positions significantly influence the selectivity and potency of these compounds against various biological targets.
Substituent | Biological Activity | IC50 Value (µM) |
---|---|---|
H | Antitumor | 1.18 |
Me | Kinase inhibition | 0.93 |
Cl | Antiviral | 0.45 |
Case Studies
- Antitumor Efficacy : In a study involving several synthesized derivatives of the compound, it was found that specific modifications led to enhanced cytotoxicity against MCF7 cells with IC50 values ranging from 1.18 to 4.62 µM .
- VEGFR2 Kinase Assay : A derivative was tested in a VEGFR2 kinase assay and showed promising inhibition at concentrations less than 1000 nM, indicating potential for development as an anti-cancer therapeutic .
特性
IUPAC Name |
2-amino-7,7-dimethyl-6,8-dihydropyrido[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2)3-6-5(7(14)13-9)4-11-8(10)12-6/h4H,3H2,1-2H3,(H,13,14)(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGGBACVAOFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。